molecular formula C14H23N5 B11743072 N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine CAS No. 1856083-89-0

N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11743072
CAS No.: 1856083-89-0
M. Wt: 261.37 g/mol
InChI Key: GFOVIZXGAXWDDE-UHFFFAOYSA-N
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Description

N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of a pyrazole derivative with a suitable alkyl halide under basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of secondary or tertiary amines.

Scientific Research Applications

N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

1856083-89-0

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-7-18-8-6-14(17-18)15-9-13-10-16-19(11(2)3)12(13)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)

InChI Key

GFOVIZXGAXWDDE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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